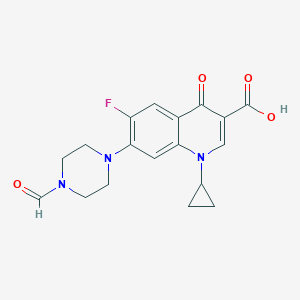

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.

Activité Biologique

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound exhibits significant biological activity, particularly in antimicrobial applications. Understanding its biological properties is crucial for potential therapeutic uses and further development.

Chemical Structure and Properties

The compound has the following molecular formula: C18H18FN3O4, with a molecular weight of approximately 357.35 g/mol. Its structure includes a quinoline ring system, which is essential for its interaction with bacterial DNA.

The primary mechanism through which this compound exhibits its biological activity is by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antibacterial agents .

Biological Activity

Antimicrobial Activity

this compound has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.5 |

| Klebsiella pneumoniae | 1.0 |

These results suggest that the compound is particularly effective against E. coli and S. aureus, which are common pathogens in clinical settings .

Antiviral Activity

Research has also indicated potential antiviral properties against various viruses, including:

- HIV

- Influenza Virus

- Dengue Virus

The compound's ability to inhibit viral replication mechanisms is under investigation, with preliminary studies showing promise in vitro .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Antibacterial Efficacy : A study published in the Asian Journal of Pharmaceutical and Clinical Research demonstrated that derivatives similar to this compound exhibited significant antibacterial properties through molecular docking studies, correlating docking scores with experimental MIC values .

- Antiviral Studies : Another study explored the efficacy of quinoline derivatives against viral infections, indicating that compounds like this compound could inhibit viral entry and replication mechanisms .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics similar to other fluoroquinolones, with bioavailability potentially exceeding 70% when administered orally.

Toxicity studies are ongoing; however, initial findings indicate that it may have a lower toxicity profile compared to traditional antibiotics, making it a candidate for further development in treating resistant infections .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been documented in various studies. A notable study synthesized a series of derivatives and evaluated their antibacterial and anti-tubercular activities using techniques such as NMR spectroscopy and LC-MS for characterization . The derivatives exhibited varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains.

Antibacterial Activity

The compound has shown promising antibacterial properties. In vitro studies have demonstrated that several derivatives of this compound possess significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

The MIC values for selected derivatives were reported as follows:

- Against Staphylococcus aureus: MIC values ranged from 0.44 to 34.02 μM.

- Against Escherichia coli: Similar ranges were observed with some compounds showing MIC values as low as 0.8 μM .

These results indicate that the compound's derivatives may be effective alternatives to traditional antibiotics, particularly in cases of resistant bacterial strains.

Anti-Tubercular Activity

Research has indicated that this compound exhibits significant anti-tubercular activity. In one study, a series of analogues were synthesized and tested against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 7.32 to 136.10 μM . The most active compounds demonstrated potential for further development as therapeutic agents against tuberculosis.

Study on Derivatives

A comprehensive study synthesized twenty-two novel derivatives of the compound, evaluating their antibacterial and anti-tubercular activities. The findings highlighted that:

- Compound 3f was notably active against both Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics.

This underscores the potential of these derivatives as viable candidates for new antibiotic therapies .

Comparative Analysis with Ciprofloxacin

In comparative studies, the synthesized compounds exhibited enhanced efficacy compared to ciprofloxacin, particularly against resistant strains of bacteria. This suggests that modifications to the original ciprofloxacin structure could yield more potent antibacterial agents without compromising safety profiles .

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c19-14-7-12-15(8-16(14)21-5-3-20(10-23)4-6-21)22(11-1-2-11)9-13(17(12)24)18(25)26/h7-11H,1-6H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXCSXLUYCTARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400420 | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93594-39-9 | |

| Record name | Formylciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093594399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMYLCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZS5QD5GBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial relationship between the cyclopropyl ring and the quinolone ring system in 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

A: The cyclopropyl ring is not coplanar with the quinolone ring system in the molecule. [] This non-planar orientation can influence the overall three-dimensional shape of the molecule and potentially impact its interactions with other molecules.

Q2: Was there a correction made to the originally published crystal structure of this compound?

A: Yes, the initial publication of the crystal structure for this compound contained an error in the chemical formula and omitted the location of the carboxyl hydrogen atom. [] A corrigendum was later published, correcting the chemical formula and locating the missing hydrogen atom. This correction is important as the carboxyl hydrogen atom participates in an intramolecular hydrogen bond with the carbonyl oxygen atom, influencing the molecule's overall conformation and potentially its interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.